molecular formula C8H6FN3O B1453661 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine CAS No. 21742-05-2

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1453661
CAS No.: 21742-05-2
M. Wt: 179.15 g/mol
InChI Key: CHYRTZDRTVDTOT-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, inhibiting their function in a concentration-dependent manner . This interaction is non-competitive and irreversible, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the Michaelis constant (Km) .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the transport of nucleosides such as uridine and adenosine through ENT1 and ENT2, thereby affecting nucleotide synthesis and adenosine-related functions . This inhibition can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to equilibrative nucleoside transporters, inhibiting their function by reducing the Vmax of nucleoside transport . This inhibition is non-competitive and irreversible, indicating that the compound forms a stable complex with the transporters, preventing their normal function. Additionally, the presence of a halogen substitute in the fluorophenyl moiety is essential for its inhibitory effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on nucleoside transport over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and function . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolic flux and levels of metabolites, particularly those related to nucleoside transport and metabolism . The compound’s interaction with equilibrative nucleoside transporters plays a significant role in its metabolic effects, altering the availability and utilization of nucleosides within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound interacts with equilibrative nucleoside transporters, influencing its localization and accumulation within cells . This interaction affects the compound’s distribution and availability, ultimately impacting its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its inhibitory effects on nucleoside transport . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective interaction with equilibrative nucleoside transporters .

Properties

IUPAC Name

4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-8(10)12-13-11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYRTZDRTVDTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21742-05-2
Record name 4-(2-fluorophenyl)-1,2,5-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.